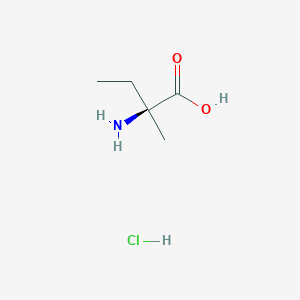
Methyl 2-amino-2-(3-methoxyphenyl)acetate
Vue d'ensemble
Description
“Methyl 2-amino-2-(3-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its IUPAC name, methyl amino (3-methoxyphenyl)acetate hydrochloride .
Synthesis Analysis
There are several methodologies for the synthesis of compounds similar to “this compound”. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO3.ClH/c1-13-8-5-3-4-7 (6-8)9 (11)10 (12)14-2;/h3-6,9H,11H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 231.68 . It is a powder at room temperature . The compound has a melting point of 182-183 degrees Celsius .Applications De Recherche Scientifique
Species Differences in Parkinsonism Studies
A review highlights the importance of species differences in studying the effects of neurotoxins like MPTP and the role of excitatory amino acids in experimental parkinsonism. This perspective could be useful in understanding how various compounds, possibly including derivatives like Methyl 2-amino-2-(3-methoxyphenyl)acetate, interact with dopaminergic systems across different species (Fornai et al., 1997).
Acetaminophen Degradation via Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into the kinetics, mechanisms, and by-products of AOPs, which might relate to the metabolic pathways and environmental impact of similar compounds, including this compound (Qutob et al., 2022).
Methoxyestradiol's Antiangiogenic and Antitumorigenic Effects
A study discusses the potential protective effects of endogenous 2-methoxyestradiol, a metabolite of estrogen, against cancers, indicating the broader significance of methoxy derivatives in therapeutic applications. This could suggest avenues for research into the biological activities of methoxyphenyl compounds like this compound (Zhu & Conney, 1998).
Osthole's Pharmacological Properties
Osthole, a natural compound with a methoxy group, exhibits a wide range of pharmacological activities, including neuroprotective and immunomodulatory effects. This review underscores the therapeutic potential of methoxy-containing compounds, which might extend to this compound (Zhang et al., 2015).
Propriétés
IUPAC Name |
methyl 2-amino-2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVSBDOYFPXLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283517 | |
| Record name | Methyl α-amino-3-methoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43189-19-1 | |
| Record name | Methyl α-amino-3-methoxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-amino-3-methoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)











![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)